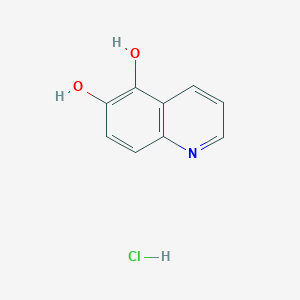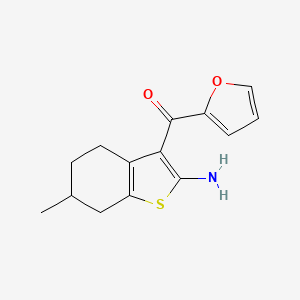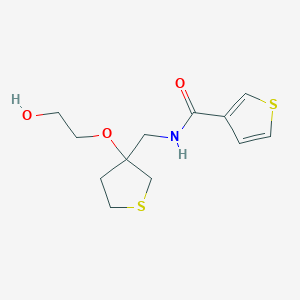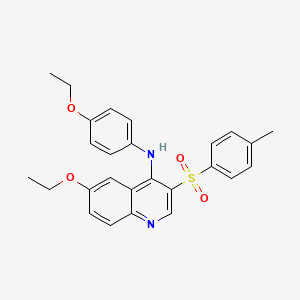
6-ethoxy-N-(4-ethoxyphenyl)-3-tosylquinolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-ethoxy-N-(4-ethoxyphenyl)-3-tosylquinolin-4-amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Blood Pressure and Respiratory Effects
Research on isoquinolines, which are structurally related to quinolin-4-amines, has shown that these compounds can significantly influence blood pressure, respiration, and smooth muscle activity. For example, it was found that secondary amines in isoquinolines are associated with pressor activity, and modifications such as the addition of ethoxy groups can influence their biological actions. These compounds have demonstrated various physiological effects, including depressor activity and respiratory stimulation, depending on their chemical constitution (Fassett & Hjort, 1938).
Antioxidant Properties
The antioxidant properties of ethoxyquin, a compound similar in structure to the query compound due to the presence of ethoxy groups, have been studied extensively. Ethoxyquin has been shown to exist partly in the free radical form, indicating its potential role in scavenging free radicals. This property is crucial for understanding its application in protecting against lipid peroxidation and oxidative stress (Skaare & Henriksen, 1975).
Antifungal and Antimicrobial Activities
The synthesis and evaluation of novel quinazolin-4(3H)-one derivatives, which are structurally similar to the query compound, have shown promising antifungal activities. Such studies contribute to the development of new antifungal agents, highlighting the potential of these compounds in addressing microbial resistance issues (El-Hashash et al., 2015).
Cytotoxic and Anticancer Activities
Quinazoline derivatives have been identified as potent apoptosis inducers and have shown efficacy as anticancer agents. The exploration of these compounds, including studies on their structure-activity relationships, has led to the identification of clinical candidates for cancer treatment. This research demonstrates the potential therapeutic applications of quinoline derivatives in oncology (Sirisoma et al., 2009).
Fluorescence Properties and Analytical Applications
Compounds containing the quinoline moiety have been explored for their fluorescence properties, making them useful as fluorescent labeling reagents in analytical chemistry. For instance, the synthesis of 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate demonstrates the application of quinoline derivatives in enhancing the detection sensitivity in high-performance liquid chromatography (HPLC) analyses (Cohen & Michaud, 1993).
Eigenschaften
IUPAC Name |
6-ethoxy-N-(4-ethoxyphenyl)-3-(4-methylphenyl)sulfonylquinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O4S/c1-4-31-20-10-8-19(9-11-20)28-26-23-16-21(32-5-2)12-15-24(23)27-17-25(26)33(29,30)22-13-6-18(3)7-14-22/h6-17H,4-5H2,1-3H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXMWKUIHOXTGSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)C)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide](/img/structure/B2799401.png)
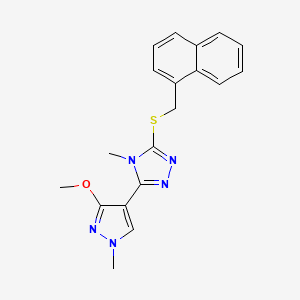

![3-Cyclobutyl-2-({[(9H-fluoren-9-YL)methoxy]carbonyl}amino)propanoic acid](/img/no-structure.png)
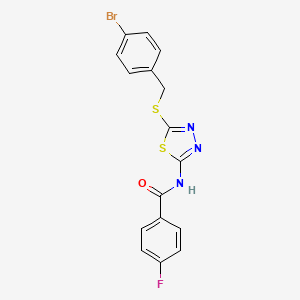
![N-(2-fluorophenyl)-2-[3-(4-methoxybenzyl)-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl]acetamide](/img/structure/B2799410.png)
![1-(Diphenylmethyl)-3-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}urea](/img/structure/B2799411.png)
![2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2799412.png)
![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)isoquinolin-1(2H)-one](/img/structure/B2799413.png)
